4-氯-6-(异丙磺酰基)喹啉

描述

Synthesis Analysis

Quinoline synthesis involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . These reactions are performed at low temperature allowing good functional group tolerance with full conversion within minutes .Molecular Structure Analysis

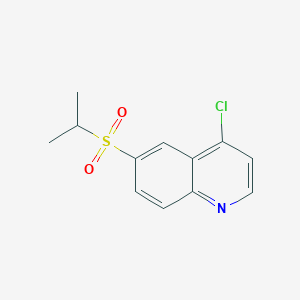

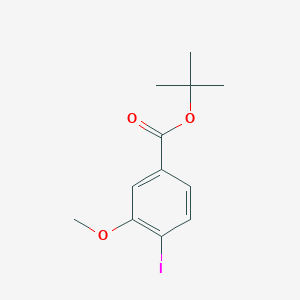

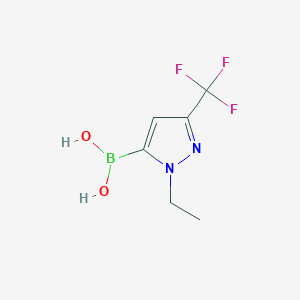

The molecular formula of “4-Chloro-6-(isopropylsulfonyl)quinoline” is C12H12ClNO2S . The molecular weight is 269.75 .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .科学研究应用

Drug Design and Development

Quinoline derivatives have been extensively studied for their medicinal potential, particularly in drug design. The compound 4-Chloro-6-(isopropylsulfonyl)quinoline serves as a core structure for synthesizing various bioactive molecules. Its ability to interact with different biological targets such as proteins, receptors, and enzymes makes it a valuable pharmacophore in the development of new medication candidates .

Anticancer Activity

Some quinoline derivatives have shown promising results in combating cancer. For instance, compounds structurally related to 4-Chloro-6-(isopropylsulfonyl)quinoline have demonstrated potent antiproliferative activity against cancer cells. These findings suggest potential applications in creating anticancer therapies .

Antimicrobial and Antiviral Agents

The structural framework of quinoline is conducive to antimicrobial and antiviral activities. Derivatives of 4-Chloro-6-(isopropylsulfonyl)quinoline could be synthesized to develop new agents that target a variety of pathogens, including bacteria and viruses, which is crucial in the fight against infectious diseases .

Anti-inflammatory Properties

Quinoline derivatives are also known for their anti-inflammatory properties. Research into 4-Chloro-6-(isopropylsulfonyl)quinoline could lead to the development of new anti-inflammatory drugs that can be used to treat conditions like arthritis and other inflammatory disorders .

Antimalarial Applications

Quinolines have a long history of use in antimalarial drugs. The chemical structure of 4-Chloro-6-(isopropylsulfonyl)quinoline provides a basis for creating compounds that could be effective in treating malaria, a disease that continues to have significant global impact .

Green Chemistry and Sustainable Processes

The synthesis of quinoline derivatives, including 4-Chloro-6-(isopropylsulfonyl)quinoline , is moving towards greener and more sustainable methods. This includes solvent-free reactions and the use of eco-friendly catalysts, which aligns with societal expectations for environmentally responsible chemical processes .

安全和危害

The safety precautions for handling “4-Chloro-6-(isopropylsulfonyl)quinoline” include keeping the product out of reach of children, avoiding breathing dust, and using only outdoors or in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

4-chloro-6-propan-2-ylsulfonylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S/c1-8(2)17(15,16)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUKQUSDCEIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(isopropylsulfonyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)